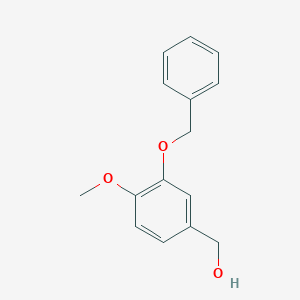

(3-(Benzyloxy)-4-methoxyphenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131750. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-3-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBKCBSYNCWKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171830 | |

| Record name | 3-(Benzyloxy)-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-60-2 | |

| Record name | 4-Methoxy-3-(phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)-4-methoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1860-60-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Benzyloxy)-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)-4-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(BENZYLOXY)-4-METHOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38BC3E66PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of (3-(Benzyloxy)-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (3-(Benzyloxy)-4-methoxyphenyl)methanol, a key intermediate in organic synthesis. This document includes a summary of its physical data, detailed experimental protocols for its synthesis and analysis, and a workflow visualization to support research and development activities.

Core Physical and Chemical Properties

This compound, also known by its synonym 3-Benzyloxy-4-methoxybenzyl alcohol, is a solid organic compound.[1] Its properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1860-60-2 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₆O₃ | [2][4] |

| Molecular Weight | 244.28 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥97% | [1] |

| XLogP3 | 2.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 5 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

2.1. Synthesis Protocol: Reduction of 3-(Benzyloxy)-4-methoxybenzaldehyde

A common and effective method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-(Benzyloxy)-4-methoxybenzaldehyde, using a mild reducing agent like sodium borohydride. This approach is analogous to the synthesis of similar benzyl alcohol derivatives.[5]

Materials:

-

3-(Benzyloxy)-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Chloroform (CHCl₃) or other suitable organic solvent

-

Hydrochloric acid (HCl), dilute solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: Dissolve 3-(Benzyloxy)-4-methoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.[5]

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 0.5 to 1 hour.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching and pH Adjustment: Carefully quench the reaction by the slow addition of water. Adjust the pH of the solution to approximately 8-9 using a dilute solution of hydrochloric acid.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as chloroform or ethyl acetate (2-3 times).[5]

-

Washing and Drying: Combine the organic layers and wash with deionized water and then with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be further purified by column chromatography or recrystallization if necessary.

2.2. Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and identity of this compound can be assessed using reverse-phase High-Performance Liquid Chromatography (HPLC).[3]

Instrumentation & Conditions:

-

Column: Newcrom R1 or equivalent C18 reverse-phase column.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[3]

-

Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent like acetonitrile. Prepare the sample to be analyzed by dissolving it in the same solvent.

-

Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution followed by the sample solution.

-

Data Interpretation: The retention time of the peak in the sample chromatogram should match that of the standard. Purity can be estimated by the relative area of the main peak.

Visualization

3.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding aldehyde.

Caption: Synthesis workflow for this compound.

References

- 1. [3-(benzyloxy)-4-methoxyphenyl]methanol | 1860-60-2 [sigmaaldrich.com]

- 2. 3-(Benzyloxy)-4-methoxybenzyl alcohol | C15H16O3 | CID 74622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Benzyloxy)-4-methoxybenzyl alcohol | SIELC Technologies [sielc.com]

- 4. pschemicals.com [pschemicals.com]

- 5. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]

3-Benzyloxy-4-methoxybenzyl alcohol chemical structure

An In-depth Technical Guide to 3-Benzyloxy-4-methoxybenzyl alcohol

This technical guide provides a comprehensive overview of 3-Benzyloxy-4-methoxybenzyl alcohol, a key organic compound utilized by researchers, scientists, and drug development professionals. The document details its chemical structure, properties, synthesis, and applications, with a focus on its role in medicinal chemistry and solid-phase synthesis.

Chemical Identity and Structure

3-Benzyloxy-4-methoxybenzyl alcohol is an aromatic alcohol characterized by a benzyl ether and a methoxy group attached to the phenyl ring. Its structure is foundational to its utility as a stable yet cleavable linker in chemical synthesis.

The definitive chemical identifiers and structural representations for 3-Benzyloxy-4-methoxybenzyl alcohol are presented below.

| Identifier | Value | Source |

| IUPAC Name | (3-(Benzyloxy)-4-methoxyphenyl)methanol | [1] |

| CAS Number | 1860-60-2 | [1][2] |

| Molecular Formula | C15H16O3 | [1][2] |

| Canonical SMILES | COC1=C(C=C(C=C1)CO)OCC2=CC=CC=C2 | [1] |

| InChI Key | USBKCBSYNCWKLB-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical and chemical properties of 3-Benzyloxy-4-methoxybenzyl alcohol dictate its behavior in various solvents and reaction conditions, which is critical for its application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 244.28 g/mol | [1][2] |

| Exact Mass | 244.109944368 Da | [1] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis and Experimental Protocols

The synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol typically involves the protection of one hydroxyl group of a dihydroxy precursor, followed by modification of a functional group to yield the final alcohol. A common precursor is protocatechuic aldehyde (3,4-dihydroxybenzaldehyde).

Synthetic Workflow

The logical workflow for a representative synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol is outlined below. This multi-step process begins with selective protection of the hydroxyl groups, followed by reduction to the alcohol.

Caption: Synthetic pathway for 3-Benzyloxy-4-methoxybenzyl alcohol.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of 3-Benzyloxy-4-methoxybenzaldehyde, the immediate precursor, which can then be reduced.

-

Selective Benzylation: Dissolve 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent such as DMF. Add a mild base (e.g., potassium carbonate) in a quantity sufficient to deprotonate the more acidic 3-hydroxyl group. Add benzyl bromide dropwise at room temperature and stir for 12-24 hours.

-

Work-up and Isolation: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-benzyloxy-4-hydroxybenzaldehyde.

-

Methylation: Dissolve the crude product in acetone or DMF. Add potassium carbonate followed by dimethyl sulfate. Heat the mixture to reflux and monitor the reaction by TLC.

-

Final Work-up and Purification: After completion, cool the reaction, filter off the solids, and concentrate the filtrate. Purify the resulting crude 3-Benzyloxy-4-methoxybenzaldehyde by column chromatography.

-

Reduction: Dissolve the purified aldehyde in methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir until the reaction is complete (monitored by TLC).

-

Isolation of Alcohol: Quench the reaction carefully with water, and extract the product into an organic solvent. Dry and concentrate the organic phase to yield 3-Benzyloxy-4-methoxybenzyl alcohol.

Experimental Protocol: HPLC Analysis

Purity analysis and reaction monitoring can be performed using reverse-phase HPLC.[2]

-

Column: Newcrom R1 or equivalent C18 column.[2]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[2]

-

Detection: UV detection at a wavelength appropriate for the aromatic system (e.g., 254 nm or 280 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Applications in Research and Drug Development

The primary application of benzyloxy-methoxybenzyl derivatives in drug development is in solid-phase organic synthesis (SPOS). The isomeric compound, 4-benzyloxy-3-methoxybenzyl alcohol, is well-documented as a precursor to linkers for solid supports like Merrifield resin.[3][4] This allows for the attachment of molecules to a solid support, facilitating multi-step synthesis and purification of compound libraries.

Role as a Linker in Solid-Phase Synthesis

In SPOS, a linker connects the initial substrate to the insoluble polymer bead. The linker must be stable to the various reaction conditions used to build the target molecule and then be cleaved under specific conditions to release the final product. The benzylic ether linkage in compounds like 3-Benzyloxy-4-methoxybenzyl alcohol is susceptible to cleavage by specific reagents, making it a useful component of such linkers.

The diagram below illustrates the logical relationship of a polymer-supported synthesis strategy employing a benzyl alcohol-derived linker.

Caption: Logical workflow of solid-phase synthesis using a linker.

The cleavage of similar p-alkoxy benzyl ethers from a resin support can be achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or trifluoroacetic acid (TFA), which circumvents issues associated with other cleavage methods.[3][4] This strategy is invaluable in the high-throughput synthesis of small molecule libraries for drug screening.

References

An In-depth Technical Guide to (3-(Benzyloxy)-4-methoxyphenyl)methanol (CAS 1860-60-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of (3-(Benzyloxy)-4-methoxyphenyl)methanol, CAS number 1860-60-2. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its primary applications as a synthetic intermediate. While direct biological activity and specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide explores the bioactivity of structurally similar compounds to provide context and potential avenues for future research. All quantitative data is presented in structured tables, and a representative experimental workflow is visualized using a DOT script.

Chemical and Physical Properties

This compound, also known as 3-(Benzyloxy)-4-methoxybenzyl alcohol, is a substituted aromatic alcohol. Its core structure consists of a benzyl alcohol moiety with methoxy and benzyloxy substituents on the phenyl ring.

| Property | Value | Reference |

| CAS Number | 1860-60-2 | [1][2] |

| Molecular Formula | C₁₅H₁₆O₃ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(Benzyloxy)-4-methoxybenzyl alcohol, [3-(Benzyloxy)-4-methoxyphenyl]methanol, Benzenemethanol, 4-methoxy-3-(phenylmethoxy)- | [1][2] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

Synthesis and Experimental Protocols

This compound is primarily synthesized for use as a chemical intermediate, particularly in solid-phase organic synthesis. A common synthetic route involves the protection of one of the hydroxyl groups of vanillyl alcohol as a benzyl ether.

Representative Synthetic Protocol: Benzylation of Vanillyl Alcohol

This protocol is based on standard benzylation reactions of phenols followed by reduction of the aldehyde.

Materials:

-

Vanillin

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Benzylation of Vanillin:

-

To a solution of vanillin (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Add benzyl bromide (1.1 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture at 80°C for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(benzyloxy)-4-methoxybenzaldehyde.

-

-

Reduction to the Alcohol:

-

Dissolve the resulting 3-(benzyloxy)-4-methoxybenzaldehyde in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure this compound.

-

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in organic synthesis. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under various conditions.

-

Linker in Solid-Phase Synthesis: This compound is utilized in the preparation of resins for solid-phase organic synthesis (SPOS). For instance, it has been used to develop a 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin, which serves as a solid support for the synthesis of alcohols.[3]

-

Building Block for Complex Molecules: Its functional groups (hydroxyl and protected phenol) make it a valuable building block for the synthesis of more complex molecules, including natural products and pharmaceutical candidates.

Biological Activity and Signaling Pathways (of Structurally Related Compounds)

As of the current literature, there is no specific information detailing the biological activities or the direct modulation of signaling pathways by this compound. However, analysis of structurally similar compounds can provide insights into potential biological effects.

A related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , has been shown to exhibit anticancer activity in human glioblastoma cells.[4] DHMBA was found to suppress cell proliferation and induce apoptosis by modulating multiple signaling pathways.[4] Specifically, it was reported to decrease the levels of key proteins in the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell growth and survival.[4]

Another related molecule, 4-methoxybenzyl alcohol , has demonstrated protective effects on brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury.[5][6] This protective mechanism was found to be mediated through the activation of the PI3K/Akt signaling pathway.[5][6]

Representative Signaling Pathway (PI3K/Akt Pathway Modulation by a Related Compound)

The following diagram illustrates the PI3K/Akt signaling pathway, which is a common target for therapeutic intervention and is modulated by compounds structurally related to this compound.

References

- 1. 3-(Benzyloxy)-4-methoxybenzyl alcohol | C15H16O3 | CID 74622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Benzyloxy)-4-methoxybenzyl alcohol | SIELC Technologies [sielc.com]

- 3. ias.ac.in [ias.ac.in]

- 4. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Data of (3-(Benzyloxy)-4-methoxyphenyl)methanol and its Isomer

Introduction

(3-(Benzyloxy)-4-methoxyphenyl)methanol, also known as isovanillyl alcohol benzyl ether, is an aromatic organic compound. This technical guide is designed for researchers, scientists, and professionals in drug development, providing available data on its spectral properties.

It is important to note that while information is available for this compound (CAS No. 1860-60-2), detailed, publicly accessible quantitative spectral data is scarce. However, its isomer, (4-(Benzyloxy)-3-methoxyphenyl)methanol (CAS No. 33693-48-0), is significantly better documented. This guide will provide the available information for the requested compound and present a comprehensive spectral analysis of its more studied isomer for comparative purposes, along with a representative synthesis protocol.

Compound Identification

Requested Compound: this compound

-

Synonyms: Isovanillyl alcohol benzyl ether, [3-(Benzyloxy)-4-methoxyphenyl]methanol

-

CAS Number: 1860-60-2[1]

-

Molecular Formula: C₁₅H₁₆O₃[1]

-

Molecular Weight: 244.28 g/mol [1]

Isomer: (4-(Benzyloxy)-3-methoxyphenyl)methanol

-

Synonyms: Vanillyl alcohol benzyl ether, O-Benzylvanillyl alcohol

-

CAS Number: 33693-48-0[2]

-

Molecular Formula: C₁₅H₁₆O₃[2]

-

Molecular Weight: 244.28 g/mol [2]

Structural Isomers

The key difference between the requested compound and its more documented isomer lies in the positions of the benzyloxy and methoxy groups on the phenyl ring. The following diagram illustrates this structural distinction.

Caption: Chemical structures of the requested compound and its isomer.

Spectral Data for (4-(Benzyloxy)-3-methoxyphenyl)methanol

The following tables summarize the spectral data available for the isomer, (4-(Benzyloxy)-3-methoxyphenyl)methanol.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27-7.45 | m | 5H | Ar-H (benzyl) |

| 6.81-6.83 | m | 3H | Ar-H (vanillyl) |

| 4.56 | s | 2H | -CH₂OH |

| 5.11 | s | 2H | -OCH₂Ar |

| 3.80 | s | 3H | -OCH₃ |

| 2.53 | br. s | 1H | -OH |

Note: Data compiled from representative spectra of substituted benzyl alcohols. Actual shifts may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 159.77 | Ar-C -O (methoxy) |

| 142.64 | Ar-C -O (benzyloxy) |

| 129.55 | Ar-C H |

| 128.44 | Ar-C H (benzyl) |

| 127.46 | Ar-C H (benzyl) |

| 126.98 | Ar-C H (benzyl) |

| 119.16 | Ar-C H |

| 113.18 | Ar-C H |

| 112.27 | Ar-C H |

| 71.00 | -OC H₂Ar |

| 64.98 | -C H₂OH |

| 55.21 | -OC H₃ |

Note: Data compiled from representative spectra. Actual shifts can be influenced by the solvent and concentration.[3][4]

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Strong, Broad | O-H stretch (alcohol) |

| 3030-3100 | Medium | C-H stretch (aromatic) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| 1590, 1510, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260 | Strong | C-O stretch (aryl ether) |

| 1030-1150 | Strong | C-O stretch (alcohol and ether) |

| 700-750 & 735-770 | Strong | C-H bend (aromatic, monosubstituted) |

Note: Peak positions are approximate and based on typical values for functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 244 | Moderate | [M]⁺ (Molecular Ion) |

| 153 | Moderate | [M - C₇H₇]⁺ |

| 137 | Strong | [M - C₇H₇O]⁺ |

| 91 | Very Strong | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways.

Experimental Protocols

Synthesis of (4-(Benzyloxy)-3-methoxyphenyl)methanol

This synthesis involves two main stages: the benzylation of the hydroxyl group of vanillin and the subsequent reduction of the aldehyde group.

Step 1: Benzylation of 4-hydroxy-3-methoxybenzaldehyde (Vanillin)

-

Reagents and Setup:

-

Vanillin (1 equivalent)

-

Benzyl chloride or benzyl bromide (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (1.5 equivalents)

-

Acetone or Dimethylformamide (DMF) as solvent

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Dissolve vanillin in the chosen solvent within the round-bottom flask.

-

Add potassium carbonate to the solution.

-

Slowly add benzyl chloride or bromide to the stirring mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude 4-benzyloxy-3-methoxybenzaldehyde by recrystallization or column chromatography.

-

Step 2: Reduction of 4-benzyloxy-3-methoxybenzaldehyde

-

Reagents and Setup:

-

4-benzyloxy-3-methoxybenzaldehyde (from Step 1)

-

Sodium borohydride (NaBH₄) (1.5 equivalents)[5]

-

Ethanol or Methanol as solvent

-

Erlenmeyer flask or round-bottom flask with a magnetic stirrer.

-

-

Procedure:

-

Dissolve the benzylated vanillin in ethanol or methanol in the flask and cool the solution in an ice bath.[5][6]

-

In a separate container, dissolve sodium borohydride in a small amount of the same solvent.

-

Slowly add the NaBH₄ solution dropwise to the cooled aldehyde solution over 15-20 minutes.[5]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, cool the flask again in an ice bath and slowly add dilute hydrochloric acid (e.g., 1M HCl) to quench the excess NaBH₄.[7]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Purify the (4-(Benzyloxy)-3-methoxyphenyl)methanol by recrystallization or column chromatography.

-

Workflow and Pathway Visualizations

The following diagrams, created using the DOT language, illustrate the synthetic and analytical workflows.

Caption: Synthesis workflow for (4-(Benzyloxy)-3-methoxyphenyl)methanol.

Caption: General workflow for spectroscopic analysis of the final product.

Signaling Pathways and Biological Activity

There is no specific information available in the searched scientific literature regarding the biological activity or interaction of this compound with known signaling pathways. Research on this particular molecule appears to be limited.

Conclusion

This technical guide provides an overview of the available spectral information for this compound and its more thoroughly characterized isomer, (4-(Benzyloxy)-3-methoxyphenyl)methanol. While quantitative data for the requested compound is limited, the provided data for its isomer, along with a representative synthesis protocol and workflow diagrams, offer a valuable resource for researchers in the field. Further experimental work is required to fully characterize the spectral properties and biological activity of this compound.

References

- 1. 3-(Benzyloxy)-4-methoxybenzyl alcohol | C15H16O3 | CID 74622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. studylib.net [studylib.net]

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Benzyloxy-4-methoxybenzyl alcohol

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Benzyloxy-4-methoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds and natural products. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectral data, experimental protocols, and a visual representation of the molecular structure with proton assignments.

Proton NMR (¹H NMR) Spectral Data

The ¹H NMR spectrum of 3-Benzyloxy-4-methoxybenzyl alcohol was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the data includes integration, multiplicity (s = singlet, d = doublet, dd = doublet of doublets), and coupling constants (J) in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |

| -OH | 1.58 | s | 1H | N/A |

| -OCH₃ | 3.90 | s | 3H | N/A |

| Ar-CH₂OH | 4.59 | s | 2H | N/A |

| Ph-CH₂O- | 5.17 | s | 2H | N/A |

| Ar-H5 | 6.89 | d | 1H | 8.0 |

| Ar-H6 | 6.93 | dd | 1H | 8.0, 1.9 |

| Ar-H2 | 6.98 | d | 1H | 1.9 |

| Ph-CH₂O- (aromatic) | 7.31-7.49 | m | 5H | N/A |

Experimental Protocols

Synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol

The compound was synthesized by the reduction of 3-benzyloxy-4-methoxybenzaldehyde.[1] To a solution of the aldehyde (8.81 mmol) in ethanol, sodium borohydride (NaBH₄) (26.43 mmol) was added in portions. The reaction mixture was stirred for 12 hours at room temperature.[1] Following the reaction, the solvent was removed under reduced pressure. The resulting residue was treated with water and extracted with ethyl acetate. The combined organic extracts were washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield 3-Benzyloxy-4-methoxybenzyl alcohol as a white solid.[1]

¹H NMR Spectroscopy

A sample of the synthesized 3-Benzyloxy-4-methoxybenzyl alcohol was dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum was acquired on a Bruker AVANCE DRX400 spectrometer operating at a proton frequency of 400 MHz.[1] Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of 3-Benzyloxy-4-methoxybenzyl alcohol with the assigned protons corresponding to the data in the ¹H NMR spectral table.

Caption: Structure of 3-Benzyloxy-4-methoxybenzyl alcohol with proton labels.

References

FT-IR Analysis of (3-(Benzyloxy)-4-methoxyphenyl)methanol: A Technical Guide

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of (3-(Benzyloxy)-4-methoxyphenyl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a visual representation of the analytical workflow.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a hydroxyl group, a benzyl ether linkage, a methoxy group, and a substituted benzene ring. The expected absorption bands are summarized in the table below. These predictions are based on established group frequency correlations and data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3550 - 3230 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| ~3000 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1600 and ~1500 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~1440 | Medium | C-H Bend | Methylene (-CH₂-) |

| ~1288 | Strong | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| ~1230 - 1140 | Strong | C-O Stretch | Aryl Ether (Ar-O-CH₂-Ph) |

| ~1050 | Strong | C-O Stretch | Primary Alcohol (R-CH₂-OH) |

| ~860 - 900 | Strong | C-H Bend | 1,2,4-Trisubstituted Benzene Ring |

| ~750 - 690 | Strong | C-H Bend | Monosubstituted Benzene Ring (from Benzyl group) |

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

This section details the procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.[1][2][3] This method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation in the typical analysis range.[2][4][5]

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Infrared-grade Potassium Bromide (KBr), dried

-

Spatula

-

Analytical balance

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the solid sample.[3]

-

Weigh approximately 100-200 mg of dry, infrared-grade KBr powder.[3] The sample concentration in KBr should be between 0.2% and 1%.[7]

-

It is crucial to use dry KBr as it is hygroscopic and can absorb atmospheric moisture, which will show up in the FT-IR spectrum.[4][6]

-

-

Grinding and Mixing:

-

Place the weighed sample into a clean, dry agate mortar and grind it to a fine powder.[1]

-

Add a small portion of the KBr to the mortar and gently mix with the sample.

-

Add the remaining KBr and continue to grind the mixture until it is homogeneous and has a fine, consistent particle size.[1] This minimizes light scattering.[1]

-

-

Pellet Formation:

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the FT-IR spectrum of the sample pellet. The typical scanning range is from 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will show the transmittance or absorbance of infrared radiation as a function of wavenumber.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[8]

-

An alternative method for solid samples is the "Thin Solid Film" method, where the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. After the solvent evaporates, a thin film of the compound remains for analysis.[9]

FT-IR Analysis Workflow

The following diagram illustrates the key steps in the FT-IR analysis of a solid sample using the KBr pellet method.

Caption: Workflow for FT-IR analysis via the KBr pellet method.

References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 2. azom.com [azom.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Solubility of (3-(Benzyloxy)-4-methoxyphenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-(Benzyloxy)-4-methoxyphenyl)methanol. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document outlines its predicted solubility based on its structural features and provides detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended to be a practical resource for laboratory professionals.

Predicted Solubility Profile

This compound, with the molecular formula C15H16O3, is a moderately polar molecule.[1] Its structure contains both polar functional groups (a hydroxyl and a methoxy group) and nonpolar moieties (a benzyl group and a phenyl ring). This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited. For comparison, a related compound, 4-Methoxybenzyl alcohol, is described as freely soluble in alcohol and diethyl ether, but insoluble in water.[2]

Quantitative Solubility Data

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Polar Protic Solvents | ||||

| Water | 78.5 | |||

| Methanol | 32.7 | |||

| Ethanol | 24.5 | |||

| Isopropanol | 19.9 | |||

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| Acetonitrile | 37.5 | |||

| Acetone | 20.7 | |||

| Ethyl Acetate | 6.0 | |||

| Nonpolar Solvents | ||||

| Dichloromethane | 9.1 | |||

| Toluene | 2.4 | |||

| Hexane | 1.9 |

Experimental Protocols for Solubility Determination

The following protocols are generalized methods for determining the solubility of an organic compound and can be adapted for this compound.

Method 1: Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., water, ethanol, acetone, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.[3][4]

-

Add 0.75 mL of the selected solvent to the test tube in small portions.[3]

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[5]

-

Visually inspect the solution for the complete dissolution of the solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble."

Method 2: Quantitative Solubility Determination (Shake-Flask Method)

This method is a traditional and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.

-

Calculate the solubility from the determined concentration and the dilution factor.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the decision-making process for solubility testing and a typical workflow for quantitative analysis.

References

Molecular weight of 3-Benzyloxy-4-methoxybenzyl alcohol

A Technical Guide to 3-Benzyloxy-4-methoxybenzyl alcohol

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical and physical properties of 3-Benzyloxy-4-methoxybenzyl alcohol, along with relevant experimental protocols and pathway visualizations.

Physicochemical Properties

3-Benzyloxy-4-methoxybenzyl alcohol, also known as (3-(Benzyloxy)-4-methoxyphenyl)methanol, is an organic compound with the molecular formula C15H16O3[1]. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 244.28 g/mol | [1] |

| Exact Mass | 244.109944368 Da | [1] |

| Molecular Formula | C15H16O3 | [1] |

| CAS Number | 1860-60-2 | [1] |

| IUPAC Name | (4-methoxy-3-phenylmethoxyphenyl)methanol | [1] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 38.7 Ų | [1] |

| Heavy Atom Count | 18 | [1] |

Synthesis and Experimental Protocols

A notable application of 3-Benzyloxy-4-methoxybenzyl alcohol is in solid-phase organic synthesis. One method involves its use in the creation of a 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin. This process is carried out in a two-step sequence under microwave irradiation.

Preparation of 3-Methoxy-4-benzyloxybenzaldehyde Resin

-

Reaction Setup : Commercially available Merrifield resin is reacted with vanillin.

-

Monitoring : The formation of the resin is monitored by the appearance of a C=O stretching frequency at 1688 cm⁻¹ and an O=C–H stretching frequency at 2760 cm⁻¹ in FTIR analysis. Further verification is done by observing the aldehydic resonance at 9.78 ppm in the 1H MAS-NMR spectrum[2].

-

Loading Determination : The loading of the aldehyde group is determined by nitrogen analysis involving a 2,4-dinitrophenyl hydrazine (DNP) derivative, with a reported loading of 1.081 mmol/g, corresponding to a 99% yield[2].

Reduction to 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) Resin

-

Reduction Step : The 3-methoxy-4-benzyloxybenzaldehyde resin is then reduced using sodium borohydride (NaBH4) to yield the MBBA resin[2][3].

Cleavage of Resin-Bound Ethers

Cleavage of molecules from the MBBA resin can be achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to release the corresponding alcohols in good yields[2][3]. The p-methoxybenzyl (MPM) protecting group is readily removed by DDQ in dichloromethane with a small amount of water at room temperature[3].

Experimental Workflow: Synthesis of MBBA Resin

The following diagram illustrates the workflow for the synthesis of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin.

Caption: Workflow for the synthesis and application of MBBA resin.

Biological Activity and Related Compounds

While specific signaling pathways for 3-benzyloxy-4-methoxybenzyl alcohol are not extensively documented, related compounds have shown significant biological activity. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), an antioxidant first isolated from the Pacific oyster Crassostrea gigas, has been studied for its protective effects against oxidative stress[4][5]. DHMBA has been shown to improve working memory and reduce anxiety in aged mice, potentially through the inhibition of the Nrf2-Keap1 protein-protein interaction, which upregulates antioxidant response genes[5].

Another related compound, 3-hydroxy-4-methoxybenzyl alcohol, is a metabolite of vanillic acid and has been shown to inhibit aldehyde oxidase[6].

The structural similarity of 3-benzyloxy-4-methoxybenzyl alcohol to these biologically active molecules suggests potential for further investigation into its pharmacological properties.

Logical Relationship of Related Compounds

The following diagram illustrates the relationship between 3-benzyloxy-4-methoxybenzyl alcohol and some of its biologically active analogs.

Caption: Relationship between 3-benzyloxy-4-methoxybenzyl alcohol and its analogs.

References

- 1. 3-(Benzyloxy)-4-methoxybenzyl alcohol | C15H16O3 | CID 74622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-4-methoxybenzyl alcohol | 4383-06-6 | FH42201 [biosynth.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (3-(Benzyloxy)-4-methoxyphenyl)methanol

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in synthetic chemistry and drug development. This document details its chemical properties, synthesis protocols, and its role as a key building block, particularly in the realm of solid-phase organic synthesis.

Chemical Identity and Properties

This compound, also known by its IUPAC name [4-methoxy-3-(phenylmethoxy)phenyl]methanol, is a benzyl alcohol derivative. Its structure incorporates a benzyl ether protecting group, making it a valuable intermediate where selective manipulation of functional groups is required.

Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | [4-methoxy-3-(phenylmethoxy)phenyl]methanol |

| CAS Number | 1860-60-2 |

| Molecular Formula | C₁₅H₁₆O₃ |

| Synonyms | 3-(Benzyloxy)-4-methoxybenzyl alcohol, [3-(benzyloxy)-4-methoxy-phenyl]methanol |

Physicochemical Properties

The quantitative properties of this compound are summarized below. This data is crucial for its application in designing synthetic routes and for its purification.

| Property | Value | Reference |

| Molecular Weight | 244.28 g/mol | [1] |

| Exact Mass | 244.109944368 Da | [1] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Polar Surface Area | 38.7 Ų | [1] |

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process starting from the readily available natural product, vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthetic pathway involves the protection of the phenolic hydroxyl group via benzylation, followed by the reduction of the aldehyde functionality.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Methoxy-4-(phenylmethoxy)benzaldehyde (O-Benzylation of Vanillin)

This procedure protects the phenolic hydroxyl group of vanillin as a benzyl ether.

-

Materials:

-

Vanillin (1 equivalent)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1 equivalent)

-

Potassium Iodide (KI) (catalytic amount)

-

Benzyl Chloride (1 equivalent)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

1N Sodium Hydroxide (NaOH)

-

Water

-

-

Procedure:

-

Dissolve vanillin in anhydrous DMF in a round-bottom flask.

-

Add anhydrous K₂CO₃ and a catalytic amount of KI to the solution.

-

Stir the mixture at 60 °C for 20 minutes.

-

Add a solution of benzyl chloride in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 70 °C and maintain for approximately 22 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1]

-

After completion, cool the mixture and add water.

-

Extract the product with ethyl acetate.

-

Combine the organic phases and wash with 1N NaOH solution and then with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography.

-

Step 2: Synthesis of this compound (Reduction of Aldehyde)

This step reduces the aldehyde group to a primary alcohol.

-

Materials:

-

3-Methoxy-4-(phenylmethoxy)benzaldehyde (1 equivalent)

-

Sodium Borohydride (NaBH₄) (1.1 equivalents)

-

Methanol or Ethanol

-

2.5 M Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the benzylated intermediate in methanol or a suitable solvent in a flask and cool the solution in an ice bath.

-

Add sodium borohydride in small portions over a period of a few minutes, maintaining the temperature between 10-15 °C.[2]

-

After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.

-

Cool the mixture again in an ice bath and carefully add 2.5 M HCl dropwise to quench the reaction and neutralize the mixture.

-

The product may precipitate as a white solid. If so, it can be collected by filtration, washed with cold water, and dried.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) for extraction.

-

Dry the organic extract and evaporate the solvent to obtain the final product, which can be further purified by recrystallization.

-

Applications in Drug Development and Research

The primary application of this compound and its structural analogs lies in solid-phase organic synthesis (SPOS), a cornerstone of modern drug discovery for the rapid generation of compound libraries. The benzyl alcohol moiety serves as a handle for attachment to a polymer resin.

Role as a Linker in Solid-Phase Synthesis

A derivative, 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) resin, has been developed as a polymer support for the synthesis of alcohols.[3] This demonstrates the utility of the core structure as a linker. The synthesis involves immobilizing vanillin on a Merrifield resin, followed by reduction.

Experimental Protocol: Synthesis of MBBA Resin

This protocol details the preparation of the 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) resin.[3]

-

Materials:

-

Merrifield resin (1% DVB cross-linked)

-

Vanillin

-

Potassium Carbonate (K₂CO₃)

-

Tetrabutylammonium Iodide (TBAI)

-

Dimethylformamide (DMF)

-

Sodium Borohydride (NaBH₄)

-

Tetrahydrofuran (THF) / Water

-

-

Procedure:

-

Immobilization of Vanillin:

-

Swell Merrifield resin in DMF in a reaction vessel under a nitrogen atmosphere.

-

In a separate flask, dissolve vanillin, K₂CO₃, and TBAI in DMF.

-

Add this solution to the swollen resin.

-

Heat the mixture in a microwave reactor at 120 °C for 5 minutes.

-

After cooling, filter the resin beads and wash successively with an acetone-methanol-water mixture, acetone, THF, and methanol.

-

Dry the resulting 3-methoxy-4-benzyloxybenzaldehyde resin under vacuum.[3]

-

-

Reduction to MBBA Resin:

-

Swell the aldehyde resin from the previous step in THF under a nitrogen atmosphere.

-

In a separate flask, dissolve NaBH₄ and TBAI in a mixed solvent of THF and water.

-

Add this reducing solution to the resin suspension.

-

Heat the mixture in a microwave reactor at reflux for 10 minutes.

-

Filter the resulting white beads and wash with ethyl acetate, water, acetone, dichloromethane, and ether.

-

Dry the MBBA resin at 50 °C.[3]

-

-

The resulting MBBA resin can then be used to immobilize various molecules through ether linkages, which can be cleaved at the end of the synthesis using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to release the desired alcohol product.[3]

Precursor to Bioactive Molecules

The structural motif of this compound is found in various precursors for pharmaceuticals. The intermediate, 4-benzyloxy-3-methoxybenzaldehyde, is used as a starting material for the synthesis of alkaloids such as thalifoline and ephedradine.[4] Furthermore, vanillin derivatives, in general, are widely explored for their diverse biological activities, and this compound serves as a key protected intermediate in the synthesis of more complex analogs.

References

- 1. Design and Synthesis of New Coumarin Hybrids Active Against Drug-Sensitive and Drug-Resistant Neuroblastoma Cells | MDPI [mdpi.com]

- 2. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

3-Benzyloxy-4-methoxybenzyl Alcohol: A Technical Guide to Safety and Hazard Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known safety and hazard information for 3-Benzyloxy-4-methoxybenzyl alcohol (CAS RN: 78370-13-5). Due to a notable lack of publicly available quantitative toxicological data for this specific compound, this document focuses on established international testing protocols to guide its safety assessment. This guide summarizes the available hazard classifications and details the standard experimental methodologies, primarily referencing the Organization for Economic Co-operation and Development (OECD) guidelines, that are essential for a thorough evaluation of its toxicological profile. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary framework to understand the potential hazards and to design appropriate safety evaluation studies.

Introduction

3-Benzyloxy-4-methoxybenzyl alcohol, also known as Vanillyl benzyl ether, is a chemical compound with potential applications in various research and development sectors. A thorough understanding of its safety and hazard profile is paramount for ensuring safe handling and for regulatory compliance. This guide addresses the current state of knowledge regarding the safety of this compound and outlines the necessary experimental procedures for a comprehensive risk assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Benzyloxy-4-methoxybenzyl alcohol is presented in Table 1. These properties are crucial for understanding the potential exposure routes and the environmental fate of the compound.

Table 1: Physicochemical Properties of 3-Benzyloxy-4-methoxybenzyl alcohol

| Property | Value | Reference |

| Molecular Formula | C15H16O3 | [1] |

| Molecular Weight | 244.28 g/mol | [1] |

| CAS Number | 78370-13-5 (alternate: 1860-60-2) | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| LogP (octanol/water) | 2.2 (Computed) | [1] |

Hazard Identification and Classification

Based on aggregated data from notifications to the ECHA C&L Inventory, 3-Benzyloxy-4-methoxybenzyl alcohol has been classified with several hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The available hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for 3-Benzyloxy-4-methoxybenzyl alcohol

| Hazard Class | Hazard Statement | Pictogram | Signal Word | Reference |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Irritant | Warning | [2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Irritant | Warning | [2] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Irritant | Warning | [2] |

| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life | Environmental | Warning | [1] |

Toxicological Data Summary

A comprehensive search of publicly available literature and databases reveals a significant gap in specific toxicological data for 3-Benzyloxy-4-methoxybenzyl alcohol. The following tables summarize the status of available data for key toxicological endpoints.

Table 3: Acute Toxicity Data for 3-Benzyloxy-4-methoxybenzyl alcohol

| Endpoint | Test Species | Route | Value (e.g., LD50) | Reference |

| Acute Oral Toxicity | Not tested | Oral | Data not available | |

| Acute Dermal Toxicity | Not tested | Dermal | Data not available | |

| Acute Inhalation Toxicity | Not tested | Inhalation | Data not available |

Table 4: Irritation and Sensitization Data for 3-Benzyloxy-4-methoxybenzyl alcohol

| Endpoint | Test Species | Result | Reference |

| Skin Irritation | Not tested | Data not available | |

| Eye Irritation | Not tested | Data not available | |

| Skin Sensitization | Not tested | Data not available |

Table 5: Repeated Dose, Genetic, and Reproductive Toxicity Data for 3-Benzyloxy-4-methoxybenzyl alcohol

| Endpoint | Test System | Result | Reference |

| Repeated Dose Toxicity | Not tested | Data not available | |

| Germ Cell Mutagenicity | Not tested | Data not available | |

| Carcinogenicity | Not tested | Data not available | |

| Reproductive Toxicity | Not tested | Data not available |

Illustrative Data from a Structurally Related Compound: 4-Methoxybenzyl alcohol (CAS: 105-13-5)

To provide context on the types of quantitative data that would be generated from toxicological studies, Table 6 presents data for the structurally related compound, 4-Methoxybenzyl alcohol. It is critical to note that this data is not representative of 3-Benzyloxy-4-methoxybenzyl alcohol and should only be used for illustrative purposes.

Table 6: Toxicological Data for 4-Methoxybenzyl alcohol (for illustrative purposes only)

| Endpoint | Test Species | Route | Value (e.g., LD50) | Reference |

| Acute Oral Toxicity | Rat (female) | Oral | LD50 > 5,000 mg/kg | [3] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 = 3,000 mg/kg | [3] |

| Skin Irritation | In vitro | - | Irritating | [3] |

| Eye Irritation | In vitro | - | Causes serious eye irritation | [3] |

| Skin Sensitization | Mouse (LLNA) | - | Skin sensitiser (1B) | [3] |

| Germ Cell Mutagenicity | Ames test | - | Negative | [3] |

Recommended Experimental Protocols for Safety Assessment

In the absence of specific data, a comprehensive safety assessment of 3-Benzyloxy-4-methoxybenzyl alcohol would require conducting a battery of standardized toxicological tests. The following sections detail the methodologies for key experiments based on OECD guidelines.

Acute Toxicity

-

Oral Toxicity (OECD Guideline 423): This test provides information on the health hazards likely to arise from a single oral exposure. The substance is administered to fasted female rats at a starting dose, and the animals are observed for up to 14 days for signs of toxicity and mortality.

-

Dermal Toxicity (OECD Guideline 402): This study assesses the potential for a substance to cause toxicity through skin contact. A single dose is applied to the shaved skin of rats or rabbits, and the animals are observed for 14 days.

-

Inhalation Toxicity (OECD Guideline 403): This guideline is used to determine the toxicity of a substance when inhaled. The test substance is administered as a gas, vapor, aerosol, or mixture to rodents for a defined period, followed by an observation period.

Skin and Eye Irritation

-

Skin Irritation/Corrosion (OECD Guideline 404): This in vivo test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. The test substance is applied to the shaved skin of albino rabbits, and the site is observed for erythema and edema at specified intervals.

-

Eye Irritation/Corrosion (OECD Guideline 405): This study assesses the potential for a substance to cause damage to the eye. A single dose of the substance is applied to the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva.

Skin Sensitization

-

Local Lymph Node Assay (LLNA) (OECD Guideline 429): The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of the test substance.

Genotoxicity

-

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of mutagenic potential.

-

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This assay detects chromosomal damage or aneuploidy in cultured mammalian cells by identifying the presence of micronuclei in the cytoplasm of interphase cells.

Repeated Dose Toxicity

-

28-Day Oral Toxicity Study in Rodents (OECD Guideline 407): This study provides information on the potential adverse effects of a substance following repeated oral administration for 28 days. Key endpoints include clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, and histopathology of major organs.

Reproductive and Developmental Toxicity

-

Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421): This screening study provides initial information on the potential effects of a substance on male and female reproductive performance, including fertility, gestation, and early postnatal development.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of key experimental protocols for assessing the safety and hazards of a chemical like 3-Benzyloxy-4-methoxybenzyl alcohol.

Environmental Hazards

According to GHS classifications, 3-Benzyloxy-4-methoxybenzyl alcohol is considered very toxic to aquatic life.[1] A comprehensive environmental risk assessment would necessitate further studies to determine its potential for bioaccumulation and its effects on other environmental compartments.

Conclusion and Recommendations

There is a significant lack of empirical data on the safety and hazards of 3-Benzyloxy-4-methoxybenzyl alcohol. The available GHS classifications indicate that it should be handled as a skin, eye, and respiratory irritant, and as a substance that is very toxic to aquatic life. For a complete safety profile, it is imperative that a battery of toxicological tests, following established OECD guidelines, be conducted. This guide provides the foundational framework for designing and interpreting such studies. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound until comprehensive toxicological data becomes available.

References

The Benzyl Ether Protecting Group: A Technical Guide to its Discovery and Enduring Utility in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyl ether is a cornerstone of protecting group strategy in modern organic synthesis, prized for its robustness and versatile cleavage methods. This technical guide provides an in-depth exploration of the discovery and historical development of benzyl ethers as protecting groups for hydroxyl functionalities. It offers a comprehensive overview of the key methods for their installation and removal, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid in strategic planning for complex molecule synthesis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals who rely on the strategic application of protecting groups to achieve their synthetic goals.

A Historical Perspective: The Genesis of a Workhorse Protecting Group

The introduction of the benzyl group as a protective moiety for alcohols was not a singular event but rather an evolutionary development rooted in early 20th-century carbohydrate chemistry. While the Williamson ether synthesis, reported in 1850, provided the fundamental reaction for their formation, the strategic use of benzyl ethers to mask the reactivity of hydroxyl groups came much later.

Pioneering work in the field of carbohydrate chemistry necessitated the development of protecting groups that were stable to the conditions of glycosylation and other transformations. The benzyl ether emerged as a robust candidate, stable to both acidic and basic conditions, unlike the more labile acetal-type protecting groups.[1][2] The ease of its removal by catalytic hydrogenolysis, a method that gained prominence in organic synthesis in the early to mid-20th century, solidified its position as a highly versatile and reliable protecting group.[3][4]

Key authoritative texts in the field, such as "Greene's Protective Groups in Organic Synthesis" and Kocienski's "Protecting Groups," extensively document the applications and reaction conditions for benzyl ethers, reflecting their long-standing importance in the synthetic chemist's toolbox.[5][6][7] The development of substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, further expanded the utility of this class of protecting groups by introducing orthogonal deprotection strategies.[1][8]

The Chemistry of Benzyl Ether Protecting Groups

The utility of the benzyl ether protecting group stems from its stability across a wide range of chemical conditions and the availability of several distinct methods for its cleavage.

Stability

Benzyl ethers are notably stable to:

-

Strongly basic conditions.[1]

-

A wide range of acidic conditions (though they can be cleaved by very strong acids).[9][10]

-

Many oxidizing and reducing agents.[9]

This stability profile allows for a broad spectrum of chemical transformations to be performed on a molecule while the hydroxyl group remains protected.

Methods of Protection

The most prevalent method for the formation of benzyl ethers is the Williamson ether synthesis .[11] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with a benzyl halide (typically benzyl bromide or chloride).[2][12]

For substrates that are sensitive to basic conditions, alternative methods have been developed, such as the use of benzyl trichloroacetimidate under acidic conditions.[9]

Methods of Deprotection

The selective cleavage of benzyl ethers is a key factor in their widespread use. The most common deprotection methods include:

-

Catalytic Hydrogenolysis: This is the most common method, involving the cleavage of the C-O bond with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[3][13] This method is generally mild and high-yielding.

-

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can also be used to cleave benzyl ethers.[10]

-

Oxidative Cleavage: While standard benzyl ethers are relatively robust to oxidation, substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are readily cleaved by oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[8][9] This provides an orthogonal deprotection strategy.

-

Acidic Cleavage: Strong acids can effect the cleavage of benzyl ethers, although this method is less common due to the potential for side reactions on sensitive substrates.[9]

Quantitative Data on Benzyl Ether Protection and Deprotection

The following tables summarize representative yields for the protection of alcohols as benzyl ethers and their subsequent deprotection under various conditions. It is important to note that yields are substrate-dependent, and the following data is for illustrative purposes.

Table 1: Protection of Alcohols as Benzyl Ethers

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzyl alcohol | Allyl bromide, KOH (solid), no solvent | Allyl benzyl ether | 96 | [14] |

| 1-Decanol | Benzyl bromide, KOH (solid), no solvent | Benzyl decyl ether | 94 | [14] |

| Cholesterol | Benzyl bromide, KOH (solid), no solvent | Benzyl cholesteryl ether | 86 | [14] |

| A primary alcohol | NaH, BnBr, DMF, 0 °C to rt | Benzylated alcohol | High | [12] |

| Various alcohols | 2-Benzyloxy-1-methylpyridinium triflate | Benzyl ethers | Very good | [9] |

Table 2: Deprotection of Benzyl Ethers

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzyl ether (general) | H2, Pd/C, THF/2-propanol | Alcohol | >97 | [15] |

| p-Methoxybenzyl ether | DDQ, CH2Cl2/H2O, rt | Alcohol | High | [16] |

| S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | DDQ, CH2Cl2/H2O, 0 °C to rt | S-Phenyl 2,4-di-O-benzyl-α-L-thiorhamnopyranoside | 78 | [11] |

| Aromatic benzyl ether | BCl3, pentamethylbenzene, low temp. | Phenol | Good | [9] |

Detailed Experimental Protocols

Protocol for Benzylation of a Primary Alcohol using Sodium Hydride and Benzyl Bromide

This protocol is adapted from a general procedure for Williamson ether synthesis.[12]

Materials:

-

Starting material (primary alcohol)

-

Dry N,N-dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Triethylamine

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the starting alcohol (1.0 equiv.) in dry DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (2.0 equiv.) portion-wise to the solution.

-

Add BnBr (1.5–2.0 equiv.) to the reaction mixture at 0 °C.

-

Allow the reaction to stir and gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of an excess of triethylamine.

-

Dilute the mixture with EtOAc and wash with water.

-

Extract the aqueous layer with EtOAc twice.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol for Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

This protocol is a general procedure for the hydrogenolysis of benzyl ethers.[15]

Materials:

-

Benzylated substrate

-

Palladium on carbon (10% Pd/C)

-

Palladium hydroxide on carbon (20% Pd(OH)2/C)

-

Tetrahydrofuran (THF)

-

2-Propanol

-